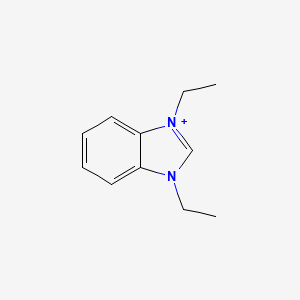

1,3-Diethylbenzimidazolium

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

87963-20-0 |

|---|---|

分子式 |

C11H15N2+ |

分子量 |

175.25 g/mol |

IUPAC 名称 |

1,3-diethylbenzimidazol-3-ium |

InChI |

InChI=1S/C11H15N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3/q+1 |

InChI 键 |

WKDUSFAYYAZRTO-UHFFFAOYSA-N |

规范 SMILES |

CCN1C=[N+](C2=CC=CC=C21)CC |

产品来源 |

United States |

Synthetic Methodologies and Derivatization of 1,3 Diethylbenzimidazolium

Established Synthetic Pathways to 1,3-Diethylbenzimidazolium Salts

The formation of this compound salts is primarily achieved through well-established synthetic routes involving quaternization reactions and subsequent counterion exchange.

Quaternization Reactions for Benzimidazolium Salt Formation

The most common method for synthesizing this compound salts is the direct alkylation of benzimidazole (B57391). evitachem.comsmolecule.com This quaternization reaction typically involves treating benzimidazole with an ethylating agent.

A frequently employed method involves the reaction of benzimidazole with an excess of an ethyl halide, such as iodoethane (B44018) or bromoethane (B45996), in the presence of a base like potassium carbonate. rsc.org The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) at elevated temperatures (50-70 °C) for a duration ranging from 24 hours to several days. rsc.org For instance, the reaction of benzimidazole with five equivalents of iodoethane and 1.5 equivalents of potassium carbonate in acetonitrile at 70°C for 24 hours can yield this compound iodide in quantitative amounts. rsc.org Another approach utilizes diethyl sulfate (B86663) as the alkylating agent in a suitable solvent, often ethanol (B145695), at temperatures around 70-75 °C. evitachem.com

One-pot synthesis methods have also been developed. For example, 1,3-dialkylbenzimidazolium salts can be prepared by stirring 2-substituted benzimidazole with potassium carbonate and tetra-n-butylammonium bromide (as a phase-transfer catalyst) in N,N-dimethylformamide, followed by the addition of an alkyl halide. researchgate.net

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Benzimidazole | Iodoethane | K₂CO₃ | Acetonitrile | 70 | 24 h | This compound iodide | 100 | rsc.org |

| Benzimidazole | Diethyl sulfate | - | Ethanol | 70-75 | Several hours | This compound salt | 55-82 | evitachem.com |

| 2-Substituted benzimidazole | Alkyl halide | K₂CO₃/TBAB | DMF | Room Temp | 48 h | 1,3-Dialkylbenzimidazolium salt | Good | researchgate.net |

Counterion Exchange Strategies in this compound Synthesis

Following the initial quaternization, the resulting halide salt can undergo counterion exchange to introduce different anions. This is a crucial step for tailoring the properties of the resulting ionic liquid or salt for specific applications.

A common strategy involves the use of silver salts. For instance, a benzimidazolium iodide or bromide can be treated with silver carbonate (Ag₂CO₃) to precipitate the silver halide, allowing for the introduction of a new counterion. rsc.org In one example, this compound iodide was treated with silver carbonate, concentrated nitric acid, and concentrated hydrochloric acid in ethanol to produce this compound chloride in 100% yield. rsc.org Similarly, silver(I) oxide (Ag₂O) can be used to deprotonate the benzimidazolium salt, leading to the formation of silver-NHC complexes which can then be used as carbene transfer agents to generate other metal complexes. acs.orgslideshare.netacs.orgrsc.org

Another method involves the reaction with molecular iodine. For example, this compound triiodide can be synthesized from the corresponding iodide salt. researchgate.netresearchgate.net This alters the physicochemical properties of the compound, leading to lower viscosity and higher ionic conductivity compared to the iodide precursor. researchgate.net

Advanced Synthetic Approaches for Functionalized this compound Derivatives

To expand the utility of this compound compounds, researchers have developed methods to introduce functional groups onto both the benzimidazole ring and the N-ethyl moieties.

Modification of the Benzimidazole Ring System

Functionalization of the benzimidazole core allows for the fine-tuning of the electronic and steric properties of the resulting NHC ligand. This can be achieved by starting with a substituted o-phenylenediamine (B120857) during the initial benzimidazole synthesis. For example, using a substituted o-phenylenediamine in a condensation reaction with an appropriate aldehyde can lead to a benzimidazole ring with desired substituents. nih.gov

Introduction of Diverse Substituents on N-Ethyl Moieties

While direct functionalization of the N-ethyl groups is less common, the synthesis can start with functionalized alkylating agents. This allows for the incorporation of various functionalities, such as hydroxyl or other reactive groups, onto the side chains of the benzimidazolium cation.

Green Chemistry Principles in the Synthesis of this compound Compounds

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for ionic liquids and their precursors.

Solvent-free synthesis methods, often utilizing microwave irradiation, have been explored to increase reaction efficiency and reduce waste. smolecule.com Another green approach involves the use of deep eutectic solvents (DES) as both the reaction medium and reagent. nih.gov For instance, the reaction of o-phenylenediamine with aldehydes in a choline (B1196258) chloride:o-phenylenediamine deep eutectic solvent can produce 1,2-disubstituted benzimidazoles in high yields (90-98%) with a simplified work-up procedure. nih.gov These methods align with the principles of green chemistry by minimizing solvent use, reducing energy consumption, and simplifying purification processes.

The use of biocatalysts, such as yeast, has also been investigated as a green alternative to traditional chemical reactions in pharmaceutical synthesis, a principle that could be applied to the synthesis of benzimidazole derivatives to reduce waste and improve safety. epa.gov

Reactivity and Mechanistic Investigations of 1,3 Diethylbenzimidazolium and Its Derived Species

Proton Abstraction and N-Heterocyclic Carbene (NHC) Generation from 1,3-Diethylbenzimidazolium

The generation of an N-heterocyclic carbene (NHC) from its this compound precursor is initiated by the removal of a proton from the C2 position of the imidazolium (B1220033) ring. This deprotonation is a critical step, leading to the formation of the highly reactive and nucleophilic carbene species. The ease of this proton abstraction is influenced by several factors, including the acidity of the C2-H bond, the strength of the base employed, and the properties of the solvent system.

The acidity of the C2 proton in imidazolium salts is a key determinant of the deprotonation process. The pKa value for the 1,3-dimethylbenzimidazolium cation in water has been determined to be 21.6, indicating that it is a relatively acidic carbon acid. researchgate.net This acidity facilitates the proton abstraction by a suitable base. The thermodynamics of deprotonation are governed by the relative energies of the starting benzimidazolium salt and the resulting NHC and protonated base.

Computational studies, such as those employing Density Functional Theory (DFT), have provided insights into the energetics of this process. For instance, the Gibbs free energy (ΔG) for the deprotonation of an imidazolium cation and the subsequent formation of a gold-NHC complex has been calculated. The energy barrier for the deprotonation step, which is the key transition state, is influenced by the steric and electronic properties of both the NHC precursor and the base. st-andrews.ac.uk

The kinetics of the reverse reaction, the protonation of the NHC by water, have also been studied. Evidence suggests that the protonation of imidazol-2-yl carbenes by solvent water is a very fast process, limited by solvent reorganization, with a rate constant in the order of 10¹¹ s⁻¹. researchgate.net

The choice of base is crucial for the efficient generation of the NHC from this compound. Strong bases are generally required to deprotonate the relatively acidic C2 proton. smolecule.com Commonly used bases include potassium tert-butoxide, potassium hexamethyldisilazane (B44280) (KHMDS), and silver(I) oxide. smolecule.comuaeh.edu.mxacs.org

The strength of the base directly impacts the equilibrium of the deprotonation reaction. A stronger base will shift the equilibrium further towards the formation of the NHC. However, even weak bases like potassium carbonate or triethylamine (B128534) can facilitate NHC formation in the presence of a metal precursor. st-andrews.ac.ukugent.be This is explained by a concerted mechanism where the base assists in the deprotonation concurrently with the metal-NHC bond formation, avoiding the need for a free NHC intermediate. st-andrews.ac.uk

The solvent system also plays a significant role. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) to prevent the protonation of the highly basic NHC by protic solvents like water or alcohols. uaeh.edu.mxacs.org In some cases, the reaction can be performed under phase-transfer catalysis (PTC) conditions, which can enhance the reaction rate and yield. acs.org The use of ionic liquids as solvents has also been explored, where the anion of the ionic liquid can act as the base for deprotonation. mdpi.com

| Factor | Influence on NHC Formation | Examples of Reagents/Conditions |

| Base | A sufficiently strong base is required to deprotonate the C2-H of the benzimidazolium salt. Weak bases can be effective in the presence of a metal. | Strong bases: Potassium tert-butoxide, KHMDS, Ag2O. smolecule.comuaeh.edu.mxacs.org Weak bases (with metal): K2CO3, NEt3. st-andrews.ac.ukugent.be |

| Solvent | Aprotic solvents are generally used to prevent protonation of the generated NHC. | Dichloromethane, THF, Acetonitrile. uaeh.edu.mxacs.org |

Ligand Exchange and Coordination Chemistry of this compound-Derived Carbenes

The N-heterocyclic carbene derived from this compound is a potent σ-donating ligand, forming strong bonds with a variety of transition metals. nih.gov This property underpins its extensive use in coordination chemistry and catalysis. The coordination behavior of this NHC is characterized by ligand exchange reactions and the formation of stable metal complexes.

The synthesis of transition metal-NHC complexes from this compound salts is a well-established process. A common method involves the in situ generation of the carbene by deprotonation with a base, followed by its reaction with a suitable metal precursor.

A widely used technique is the "silver salt method," where this compound bromide is reacted with silver(I) oxide (Ag₂O). acs.orgrsc.org This reaction yields a silver-NHC complex, specifically [Ag(Et₂-Bimy)₂][AgBr₂], which serves as an effective carbene transfer agent to other metals like gold(I) and palladium(II). acs.org The reaction is often performed in dichloromethane at room temperature. acs.org The resulting silver complex can then transmetalate the NHC ligand to another metal center. rsc.org

Another approach involves the direct reaction of the benzimidazolium salt with a metal complex that contains a basic ligand. For instance, metal oxides like Ag₂O and Cu₂O can deprotonate the benzimidazolium salt directly. rsc.org Similarly, palladium complexes can be synthesized by reacting the imidazolium salt with a palladium precursor like [Pd(allyl)Cl]₂ in the presence of a strong base such as KHMDS at low temperatures. uaeh.edu.mx

Gold(I)-NHC complexes can be formed by reacting the benzimidazolium salt with a gold(I) precursor, such as chloro(dimethylsulfide)gold(I), in the presence of a base. uaeh.edu.mx Mechanistic studies suggest that this can proceed through an aurate intermediate, [NHC-H][AuCl₂], which is then deprotonated by a weak base to form the final [Au(NHC)Cl] complex. ugent.be

| Metal | Precursor | Base/Method | Resulting Complex Type |

| Silver(I) | This compound bromide | Ag₂O | [Ag(Et₂-Bimy)₂][AgBr₂] acs.org |

| Palladium(II) | This compound salt | [Pd(allyl)Cl]₂, KHMDS | Palladium(II)-NHC complex uaeh.edu.mx |

| Gold(I) | This compound salt | AuCl(SMe)₂, KHMDS | Gold(I)-NHC complex uaeh.edu.mx |

| Gold(I) | This compound salt | Gold(I) precursor, K₂CO₃ | [Au(NHC)Cl] ugent.be |

The this compound cation itself does not typically undergo direct stoichiometric reactions with common organometallic reagents like Grignard or organolithium reagents in a way that preserves the imidazolium core for subsequent carbene generation. These strong nucleophiles and bases would preferentially deprotonate the acidic C2 proton, leading to the formation of the NHC. libretexts.org

Once the NHC is generated, it readily reacts with a wide array of organometallic compounds. These reactions are typically ligand substitution or addition reactions where the NHC acts as a strong nucleophile, displacing other ligands from the metal center or adding to it. msu.edu

For example, the NHC derived from this compound can displace ligands from organometallic precursors to form stable NHC-metal complexes. The reaction of the corresponding silver-NHC complex with organometallic reagents is a common strategy for synthesizing other metal-NHC complexes through transmetalation. rsc.org

Electrophilic and Nucleophilic Reactivity Profiles of the Benzimidazolium Core

The C2 carbon of the this compound cation is the most electrophilic site. It is susceptible to attack by nucleophiles, although this is less common than proton abstraction. The positive charge on the nitrogen atoms withdraws electron density from the C2 carbon, making it electron-deficient and a target for electron-rich species. masterorganicchemistry.com

Upon deprotonation, the resulting N-heterocyclic carbene exhibits strong nucleophilic character. The lone pair of electrons on the carbene carbon is readily donated to electrophiles. masterorganicchemistry.com This nucleophilicity is the basis for its strong binding to metal centers and its catalytic activity in reactions like the benzoin (B196080) condensation. mdpi.combeilstein-journals.org

Mechanistic Elucidation of Reactions Involving this compound Intermediates

The mechanistic pathways of reactions involving this compound are centered on its role as a precursor to the N-heterocyclic carbene (NHC), 1,3-diethylbenzimidazol-2-ylidene. This carbene is a potent σ-donor ligand that forms robust bonds with transition metals, enabling its participation in a wide array of catalytic transformations. nih.gov Mechanistic studies, combining experimental data with computational modeling, have been crucial in understanding the formation and reactivity of these intermediates.

A primary route to generate catalytically active species involves the direct metalation of a this compound salt. acs.org For instance, silver(I) oxide (Ag₂O) is commonly used to deprotonate the salt, yielding a silver-NHC complex. rsc.orguwa.edu.au These silver complexes, such as [(Et₂BIm)₂Ag]X (where Et₂BIm is 1,3-diethylbenzimidazol-2-ylidene), are effective NHC transfer reagents, facilitating the synthesis of other metal-NHC complexes, including those of gold and palladium. rsc.orguwa.edu.au This transmetalation process is a key mechanistic step for introducing the NHC ligand to the desired catalytic metal center. acs.org

Once formed, the metal-NHC complex engages in catalytic cycles. A significant area of investigation is C-H bond activation, a fundamental step in many cross-coupling reactions. nih.govmt.com The mechanism often involves the NHC ligand stabilizing the metal center, which then participates in the cleavage of a C-H bond. mdpi.com Models such as concerted metalation-deprotonation (CMD) are frequently proposed, wherein a basic ligand assists in the heterolysis of the C-H bond in coordination with the metal center. nih.govresearchgate.net The strong σ-donating nature of the 1,3-diethylbenzimidazol-2-ylidene ligand enhances the electron density at the metal center, which can facilitate oxidative addition or other C-H activation pathways. nih.gov

Detailed mechanistic insights have been gained from studying the behavior of these complexes in solution. For example, comprehensive studies on (NHC)Au(I) complexes reveal a detailed ligand scrambling mechanism. nih.gov Through a combination of HPLC, NMR, mass spectrometry, and Density Functional Theory (DFT) calculations, a pathway involving dimer formation, rearrangement to a T-shaped intermediate, and subsequent ligand exchange has been outlined. nih.gov Aurophilic interactions are identified as a facilitating factor in the migration of the NHC ligands. nih.gov Such mechanistic understanding is vital for controlling the stability and reactivity of catalytic species in solution. nih.gov

The stability of the intermediates themselves has also been a subject of mechanistic inquiry. The reaction of 1,3-disubstituted benzimidazolium salts with Ag₂O can lead to different products depending on the nature of the N-substituents. researchgate.net While some configurations yield the stable NHC-Ag complex, others can lead to ring-opening hydrolysis, forming formamide (B127407) derivatives. researchgate.net This highlights that the reaction pathway is sensitive to the steric and electronic properties of the substituents on the benzimidazolium core. researchgate.net

Computational studies have proven indispensable for mapping the energetic landscapes of these reactions. sumitomo-chem.co.jp DFT calculations allow for the characterization of transition states and intermediates that may be too transient to observe experimentally. nih.govmdpi.com For example, in the ligand scrambling of gold(I) NHC complexes, DFT calculations provided the Gibbs free energies and electronic energies for each proposed step, confirming the most likely reaction pathway. nih.gov These theoretical models help to rationalize observed product distributions and guide the design of more efficient catalysts. sumitomo-chem.co.jp

Research Findings on this compound iodide:

The precursor salt, this compound iodide, has been synthesized and characterized, providing the starting point for generating the reactive carbene intermediate. nih.gov

Interactive Table: Spectroscopic Data for this compound Iodide nih.gov

| Analysis Type | Data |

| ¹H NMR (CDCl₃, 600 MHz) | δ 11.12 (s, 1H), 7.77 (m, 2H), 7.69 (m, 2H), 4.71 (q, 4H, J = 7.3 Hz), 1.78 (t, 6H, J = 7.3 Hz) |

| ¹³C NMR (CDCl₃, 151 MHz) | δ 141.3, 131.1, 127.2, 113.0, 43.0, 14.8 |

| Mass Spec. (ESI+) | m/z 175.3 [M–I]⁺ |

| Mass Spec. (ESI−) | m/z 127.1 [I]⁻ |

Interactive Table: DFT Calculated Energies for Proposed Ligand Scrambling Mechanism of an (NHC)Au(I)Br Complex nih.gov

This table presents computational data for the ligand scrambling reaction, illustrating the energy changes along the proposed reaction coordinate. The mechanism involves the dimerization of the initial complex (1) to form a stacked dimer (2), which then rearranges through a series of transition states (TS) and intermediates (3-7).

| Species | Description | Relative Electronic Energy (ΔE) (kJ/mol) | Gibbs Free Energy (ΔG₂₉₈.₁₅ K) (kJ/mol) |

| 2 | Stacked Dimer | 0.0 | 0.0 |

| TS(2-3) | Transition State | 43.1 | 114.7 |

| 3 | T-shaped Intermediate | -10.5 | 60.3 |

| 4 | Dissociated Intermediate | -4.2 | 111.4 |

| TS(4-5) | Transition State | 15.1 | 134.4 |

| 5 | Recombined Intermediate | -21.8 | 91.3 |

| TS(5-6) | Transition State | -13.8 | 102.6 |

| 6 | Separated Intermediate | -19.7 | 93.4 |

| 7 + 8 | Final Products | -16.3 | 148.2 |

Applications of 1,3 Diethylbenzimidazolium in Catalysis

1,3-Diethylbenzimidazolium-Derived NHCs in Transition Metal Catalysis

N-heterocyclic carbenes are prized as ligands for transition metals due to their strong σ-donating ability and the steric bulk provided by their substituents, which can stabilize the metal center and promote catalytic activity. The 1,3-diethylbenzimidazolin-2-ylidene ligand is expected to form robust complexes with a variety of transition metals, enabling a range of catalytic transformations.

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis for forming carbon-carbon bonds. The efficacy of these reactions often hinges on the choice of ligand supporting the palladium center. N-heterocyclic carbenes have emerged as powerful alternatives to traditional phosphine (B1218219) ligands. While specific studies focusing on 1,3-diethylbenzimidazolin-2-ylidene in this context are sparse, research on analogous NHC-palladium complexes provides significant insights. For instance, palladium complexes featuring ethylene-bridged bis(N-heterocyclic carbene) ligands have demonstrated high catalytic activity in Mizoroki-Heck coupling reactions. Dimeric palladium complexes with 1,2,3-triazol-5-ylidene ligands have also been shown to be effective in Suzuki coupling reactions. documentsdelivered.com These systems underscore the principle that the strong σ-donor character of NHC ligands facilitates the oxidative addition step and stabilizes the active catalytic species in the catalytic cycle.

| Catalyst System (Ligand) | Reaction Type | Key Findings | Reference |

| Ethylene-bridged bis(NHC)-Pd | Mizoroki-Heck Coupling | High catalytic activity observed. | rsc.org |

| 1,2,3-Triazol-5-ylidene-Pd | Suzuki Coupling | Effective catalysis for C-C bond formation. | documentsdelivered.com |

| NHC-Pd(II)-Im Complex | Three-molecule reactions | Catalyzed reactions between 2,3-dihydroinden-1-ones and aryl chlorides. | figshare.com |

Olefin metathesis, catalyzed by ruthenium complexes, has revolutionized the synthesis of complex molecules. The introduction of N-heterocyclic carbene ligands in catalysts like the Grubbs second-generation and Hoveyda-Grubbs catalysts led to enhanced stability and broader substrate scope. nih.gov The structure of the NHC ligand is critical to the catalyst's performance.

Research comparing ruthenium complexes with different NHC ligands has shown that the benzannulated backbone of a benzimidazolin-2-ylidene, such as that derived from this compound, has a subtle but significant impact on stereoelectronic properties. For example, a study on the 1,3-dimesitylbenzimidazol-2-ylidene (BMes) ligand in a ruthenium complex for ring-closing metathesis (RCM) revealed that it performed slightly better than the standard Grubbs second-generation catalyst in the cyclization of diethyl 2,2-diallylmalonate. rsc.org However, its efficiency decreased more rapidly in the formation of more sterically demanding tetrasubstituted cycloalkenes. rsc.org This highlights that the specific architecture of the NHC ligand, including the N-substituents and the backbone, dictates the catalyst's activity and stability profile for different types of metathesis reactions.

| Catalyst System (Ligand) | Reaction Type | Key Findings | Reference |

| [RuCl2(PCy3)(BMes)(=CHPh)] | Ring-Closing Metathesis (RCM) | Higher activity than Grubbs-II for simple dienes, but lower for tetrasubstituted cycloalkenes. | rsc.org |

| Unsymmetrical NHC-Ru | Olefin Metathesis | Catalytic efficiency depends on N-alkyl group size and backbone configuration. | researchgate.net |

Gold and silver complexes bearing NHC ligands are potent catalysts for a variety of organic transformations, often leveraging the Lewis acidic character of the metal center. Gold(I) and Gold(III) complexes with ligands closely related to 1,3-diethylbenzimidazolin-2-ylidene have been studied extensively.

For example, cationic bis[1,3-diethyl-4,5-diarylimidazol-2-ylidene]gold(I) and the corresponding gold(III) complexes have been synthesized and characterized. nih.govnih.gov These complexes exhibit significant reactivity and are of interest in medicinal chemistry. nih.govnih.gov In catalysis, gold(III)-NHC complexes have been shown to be effective precatalysts for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and primary amines at room temperature. nih.gov Furthermore, cationic gold(I)-NHC catalysts facilitate the cycloisomerization of N-tethered 1,5-bisallenes to yield complex bicyclic products in high yields. nih.gov

Silver(I)-NHC complexes also serve as valuable catalysts. They have been used, for instance, in the catalytic diboration of alkenes to produce 1,2-bis(boronate) esters. nih.gov These silver complexes can also act as transmetalating agents to generate other metal-NHC complexes.

| Catalyst System (Ligand) | Reaction Type | Key Findings | Reference |

| [1,3-diethyl-4,5-diarylimidazol-2-ylidene]Au(I/III) | General Synthesis | Synthesis and characterization of stable gold(I) and gold(III) complexes. | nih.govnih.gov |

| [Imidazol-2-ylidene]AuBr3 | Condensation | Catalyzed the synthesis of β-enaminones from 1,3-dicarbonyls and amines. | nih.gov |

| Cationic [NHC]Au(I) | Cycloisomerization | Transformed N-tethered 1,5-bisallenes into 6,7-dimethylene-3-azabicyclo[3.1.1]heptanes. | nih.gov |

| Ag(I)-NHC | Diboration | Catalyzed the preparation of 1,2-bis(boronate) esters from alkenes. | nih.gov |

Rhodium-NHC complexes are effective catalysts for various hydrofunctionalization reactions. While direct studies on 1,3-diethylbenzimidazolin-2-ylidene in rhodium-catalyzed hydrosilylation are not prominent, related systems show significant promise. A general method involves the reaction of rhodium dimers like [Rh(OMe)COD]2 with 1,3-dialkylbenzimidazolium salts to create Rh(I)-NHC complexes. clockss.org These complexes have been successfully used as catalysts in the intermolecular hydroamination of styrene (B11656) with aromatic amines, demonstrating high anti-Markovnikov selectivity. clockss.org

The principles of hydroamination are closely related to hydrosilylation, suggesting that rhodium complexes of 1,3-diethylbenzimidazolin-2-ylidene would likely be active for the addition of Si-H bonds across unsaturated functionalities. Research on other NHC-rhodium systems, such as those with chelating bis(1,2,3-triazol-5-ylidene) ligands, has demonstrated their versatility in the hydrosilylation of amides and carboxylic acids under mild conditions. researchgate.net

| Catalyst System (Ligand) | Reaction Type | Key Findings | Reference |

| [1,3-dialkylbenzimidazol-2-ylidene]Rh(I) | Hydroamination | Catalyzed anti-Markovnikov hydroamination of styrene with high selectivity. | clockss.org |

| Bis(1,2,3-triazol-5-ylidene)-Rh | Hydrosilylation | Effective for the hydrosilylation of amides and carboxylic acids. | researchgate.net |

The utility of this compound-derived carbenes extends beyond the aforementioned metals. NHC ligands can be coordinated to a wide array of transition metals to modulate their catalytic activity.

Nickel Catalysis: Nickel(0) complexes bearing NHC ligands, such as the structurally similar 1,3-di-iso-propylbenzimidazolin-2-ylidene, have been applied to the C-Cl bond borylation of aryl chlorides. nih.gov Nickel is also a key metal for cycloaddition reactions, and Ni(0) catalysts have been developed for the intermolecular dehydrogenative [4+2] cycloaddition of 1,3-butadienes with nitriles to form pyridines. nih.gov

Copper Catalysis: Copper(I)-NHC complexes are highly efficient catalysts for the azide-alkyne cycloaddition ("click chemistry") to produce 1,2,3-triazoles. nsf.govnih.gov Furthermore, bis(NHC)copper(I) complexes have been reported as catalysts for hydrosilylation reactions. sigmaaldrich.com

Organocatalysis Utilizing this compound-Derived Carbenes

N-heterocyclic carbenes can function as potent nucleophilic catalysts in their own right, without the need for a metal center. This mode of activation, known as organocatalysis, often relies on the carbene's ability to induce "umpolung" or polarity reversal in substrates.

Free carbenes, generated in situ from their corresponding imidazolium (B1220033) or benzimidazolium salt precursors by deprotonation with a base, are key to these transformations. Classic NHC-catalyzed reactions include the benzoin (B196080) condensation (dimerization of aldehydes), the Stetter reaction (addition of an aldehyde to an activated alkene), and various annulation reactions. The nucleophilic carbene attacks an electrophilic substrate (typically an aldehyde), generating a key intermediate known as the Breslow intermediate. This intermediate then acts as a nucleophile, enabling reactions that are otherwise difficult to achieve.

While imidazolylidene and, more recently, triazolylidene carbenes have been the workhorses of NHC organocatalysis, the specific application of 1,3-diethylbenzimidazolin-2-ylidene is not as widely reported. However, the fundamental principles of its reactivity are expected to be the same. The electronic nature of the benzannulated ring system would influence the nucleophilicity and stability of the carbene and the key intermediates, offering a potentially unique reactivity profile compared to its non-benzannulated imidazolylidene counterparts.

1,3 Diethylbenzimidazolium in Advanced Materials Science

Ionic Liquids Based on 1,3-Diethylbenzimidazolium Cations

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as "designer solvents" due to their tunable physicochemical properties. Those based on the this compound cation are a subset of this class, offering a stable and versatile platform for various chemical and electrochemical applications.

Design and Synthesis of Novel this compound Ionic Liquids

The synthesis of this compound-based ionic liquids typically involves a two-step process: N-alkylation of benzimidazole (B57391) followed by anion exchange. The initial step involves the reaction of benzimidazole with an ethylating agent, such as ethyl halide, to form the this compound halide salt. The properties of the final ionic liquid are then tailored by the choice of the anion introduced in the second step.

The anion exchange, or metathesis reaction, allows for the introduction of a wide variety of anions, each imparting specific characteristics to the resulting ionic liquid. nih.gov For instance, pairing the this compound cation with anions like tetrafluoroborate (B81430) (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (TFSI⁻) can enhance its electrochemical stability and hydrophobicity. The synthesis process allows for a high degree of "task-specific" design, where the properties of the ionic liquid can be fine-tuned for a particular application by careful selection of the constituent ions. nih.gov

A general synthetic route can be described as:

N,N'-Diethylation of Benzimidazole: Benzimidazole is reacted with two equivalents of an ethylating agent (e.g., bromoethane (B45996) or iodoethane) in the presence of a base to yield the this compound halide.

Anion Metathesis: The resulting halide salt is then reacted with a salt containing the desired anion (e.g., a lithium or sodium salt of the target anion). This exchange reaction precipitates the less soluble inorganic halide, leaving the desired this compound ionic liquid. nih.gov

The selection of the anion is critical in determining the physical and chemical properties of the ionic liquid, such as its melting point, viscosity, density, and miscibility with other solvents.

Table 1: Examples of this compound-Based Ionic Liquids and Their Properties

| Cation | Anion | Abbreviation | Melting Point (°C) | Key Properties |

| This compound | Bromide | [DEBIm][Br] | >100 | Precursor for other ILs |

| This compound | Tetrafluoroborate | [DEBIm][BF₄] | <100 | High electrochemical stability |

| This compound | Bis(trifluoromethylsulfonyl)imide | [DEBIm][TFSI] | <100 | Hydrophobic, high thermal stability |

| This compound | Triiodide | [DEBIm][I₃] | Not specified | Redox active |

Role in Electrochemical Energy Storage Systems (e.g., electrolytes)

Ionic liquids based on the this compound cation are promising candidates for electrolytes in electrochemical energy storage devices such as batteries and supercapacitors. Their inherent ionic conductivity, wide electrochemical stability window, low volatility, and non-flammability address key safety and performance limitations of conventional organic electrolytes.

The choice of the anion is crucial in determining the electrochemical performance. For instance, anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻) are often used due to their high stability and ability to form a stable solid-electrolyte interphase (SEI) on electrode surfaces, which is critical for the long-term cycling of batteries.

In dye-sensitized solar cells (DSSCs), a specific derivative, this compound iodide, is used as a redox-active component in the electrolyte. The iodide/triiodide (I⁻/I₃⁻) redox couple is a key element in the regeneration of the dye after electron injection. The this compound cation, in this context, serves to dissolve the redox couple and facilitate ion transport between the electrodes.

Polymeric Materials Incorporating this compound Units

The incorporation of this compound moieties into polymer structures opens up new avenues for creating advanced functional materials. These poly(ionic liquid)s (PILs) combine the desirable properties of ionic liquids with the mechanical robustness and processability of polymers.

Synthesis of Benzimidazolium-Functionalized Polymers

There are several strategies for synthesizing polymers containing benzimidazolium units. One common approach is the polymerization of a vinyl-functionalized benzimidazolium monomer. This involves first synthesizing a benzimidazole monomer with a polymerizable group (e.g., a vinyl or styrenyl group), followed by its N,N'-diethylation, and then subsequent polymerization (e.g., free radical polymerization) to form the polymer backbone with pendant this compound units.

Another method is the post-polymerization modification of a pre-existing polymer. This involves starting with a polymer containing suitable reactive groups (e.g., chloromethyl groups) and then reacting it with 1-ethylbenzimidazole to graft the benzimidazolium units onto the polymer chain.

These synthetic methods allow for control over the polymer architecture, molecular weight, and the density of ionic functionalities, which in turn dictates the material's properties.

Proton-Conducting Membranes and Related Applications

A significant application of polymers functionalized with benzimidazolium units is in the development of proton-conducting membranes for high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). These fuel cells operate at temperatures above 100°C, offering advantages such as improved reaction kinetics and higher tolerance to fuel impurities like carbon monoxide.

In this context, the benzimidazolium cation plays a crucial role in the proton conduction mechanism. Under anhydrous or low-humidity conditions, the N-H protons of the benzimidazole ring can participate in a Grotthuss-type hopping mechanism, facilitating proton transport. When doped with a strong acid like phosphoric acid, the benzimidazolium units can act as proton solvents, creating a continuous proton-conducting pathway within the membrane.

Research has shown that the level of acid doping and the concentration of benzimidazolium groups within the polymer matrix are key factors in achieving high proton conductivity. The robust chemical and thermal stability of the benzimidazolium moiety is also essential for ensuring the long-term durability of the membrane under the harsh operating conditions of a fuel cell.

Supramolecular Assemblies and Frameworks Involving this compound

The unique structural and electronic properties of the this compound cation make it a compelling building block in the field of supramolecular chemistry. Its planar benzimidazole core, combined with the flexible ethyl groups and the positive charge, allows for a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic interactions. These interactions are fundamental to the construction of complex, self-assembled supramolecular structures.

Host-Guest Chemistry with this compound Moieties

The ability of the this compound cation to participate in host-guest chemistry is a significant area of interest. This involves the formation of a complex between a "host" molecule, which has a cavity, and a "guest" molecule that fits within it. These interactions are driven by non-covalent forces.

A notable example of this is the interaction between benzimidazolium-based ionic liquids and cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Studies have shown that benzimidazolium salts can form inclusion complexes with β-cyclodextrin (β-CD). nih.govacs.org The formation of these host-guest complexes is influenced by the length of the alkyl chains on the benzimidazolium cation. acs.org

In these complexes, the hydrophobic alkyl chain of the benzimidazolium guest is typically encapsulated within the hydrophobic cavity of the β-CD host. acs.org This encapsulation can alter the physicochemical properties of the guest molecule, which has potential applications in areas such as drug delivery. The benzimidazolium headgroup, in this case, would remain at the exterior of the cyclodextrin (B1172386) cavity.

The table below summarizes the key aspects of the host-guest interaction between benzimidazolium-based ionic liquids and β-cyclodextrin.

| Host | Guest | Key Interactions | Potential Applications |

| β-Cyclodextrin | Benzimidazolium Ionic Liquids | Hydrophobic interactions between the alkyl chain and the cyclodextrin cavity | Controlled drug delivery, enhanced solubility of guest molecules |

The formation of supramolecular chains through weak intermolecular C-H···Br hydrogen bonds and π-π aromatic ring stacking interactions has also been observed in the crystal structure of bis(this compound) tetrabromidomercurate(II). nih.gov This demonstrates the capacity of the this compound cation to self-assemble into organized superstructures.

Applications in Sensor Technology and Chemo/Biosensors

The inherent electronic and structural features of the this compound moiety make it a promising candidate for the development of chemosensors and biosensors. These devices are designed to detect specific chemical or biological analytes through a measurable signal change.

Benzimidazolium-based compounds can act as fluorescent chemosensors. google.com The principle behind their function often involves a change in their fluorescence properties upon binding to a target analyte. For example, benzimidazolium hemicyanine dyes have been developed and their fluorescence response to biologically relevant analytes can be measured. google.com

In the realm of anion sensing, bisbenzimidazolium salts have been synthesized and their ability to detect anions like fluoride (B91410) and cyanide has been demonstrated. nih.gov The binding of the anion to the sensor molecule can lead to a "turn-off" of the fluorescence signal. nih.gov The table below details the anion sensing capabilities of a functionalized bisbenzimidazolium salt.

| Sensor Molecule | Target Anions | Sensing Mechanism | Detection Method |

| Triarylboron-functionalized bisbenzimidazolium salt | Fluoride (F⁻), Cyanide (CN⁻) | Quenching of a charge-transfer process upon anion binding | "Turn-off" fluorescence spectroscopy |

Furthermore, the benzimidazole scaffold is a key component in some electrochemical sensors. For instance, an electrochemical sensor for the detection of carbendazim, a benzimidazole fungicide, has been developed using laser-induced graphene. mdpi.com While this sensor detects a benzimidazole derivative rather than being made from this compound, it highlights the electrochemical activity of the benzimidazole ring system which is crucial for sensor applications.

The development of polymer-based fluorescent chemosensors incorporating moieties that can selectively bind to metal ions also points to the potential of related structures in sensor technology. nih.govmdpi.com The versatility of the benzimidazolium platform allows for synthetic modification to tune its selectivity and sensitivity for a wide range of analytes.

Theoretical and Computational Chemistry of 1,3 Diethylbenzimidazolium

Electronic Structure Calculations of 1,3-Diethylbenzimidazolium Cations and Derived Carbenes

Electronic structure calculations are fundamental to understanding the intrinsic properties of the this compound cation and the N-heterocyclic carbene derived from it. These calculations provide a molecular-level picture of the geometry and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules like this compound. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-31G(d,p), are utilized to determine the optimized ground state geometries. nih.gov These studies reveal key information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov For the this compound cation, the HOMO is typically located on the benzimidazole (B57391) ring, while the LUMO is centered on the imidazolium (B1220033) part, indicating the likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Ground State Geometrical Parameters for this compound Cation (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.34 Å |

| Bond Length | C2-N3 | ~1.34 Å |

| Bond Length | N1-C(ethyl) | ~1.47 Å |

| Bond Length | N3-C(ethyl) | ~1.47 Å |

| Bond Angle | N1-C2-N3 | ~109° |

| Bond Angle | C2-N1-C(ethyl) | ~125° |

Note: These are typical values based on DFT studies of similar benzimidazolium cations and may vary slightly depending on the level of theory and basis set used.

For a more accurate description of the electronic structure, especially for the derived N-heterocyclic carbenes, high-level ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is crucial for systems with complex electronic features like carbenes.

The choice of computational method is critical as some, like conventional UHF-MP2, can be unreliable for carbenes due to issues like spin contamination in the triplet state. researchgate.net Orbital-optimised MP2 (OO-MP2) and its spin-component-scaled variants offer more reliable alternatives. researchgate.net For diradical species or molecules with significant multireference character, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are necessary to obtain a qualitatively correct description of the electronic structure. researchgate.net These high-level calculations are essential for accurately determining the singlet-triplet energy gap in the derived carbene, which is a key determinant of its reactivity.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound, such as the formation of the NHC and its participation in catalytic cycles.

The generation of the N-heterocyclic carbene from the this compound cation typically involves deprotonation at the C2 position by a base. Computational methods are used to locate the transition state for this proton transfer reaction. Transition state structures are optimized and then characterized by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Similarly, the coordination of the resulting NHC to a metal center, a crucial step in many catalytic applications, is also studied computationally. The transition state for the formation of the metal-NHC bond is located to understand the kinetics of this process. The activation energy barrier, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of how fast the reaction proceeds. nih.gov

To understand the complete catalytic cycle involving a this compound-derived NHC, a reaction coordinate analysis is performed. This involves mapping the potential energy surface of the entire reaction pathway, identifying all intermediates and transition states. researchgate.netmarquette.edu By calculating the relative energies of these species, the rate-determining step of the catalytic cycle can be identified.

This analysis provides a detailed picture of the catalytic mechanism, highlighting the role of the NHC ligand in stabilizing intermediates and lowering the activation barriers of key steps. researchgate.net Such studies are invaluable for the rational design of more efficient catalysts.

Table 2: Illustrative Reaction Coordinate for NHC-Catalyzed Reaction

| Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants + Catalyst | 0.0 | Starting materials |

| 2 | Transition State 1 | +15.2 | Formation of intermediate |

| 3 | Intermediate 1 | -5.8 | Catalyst-substrate adduct |

| 4 | Transition State 2 | +20.4 | Rate-determining step |

| 5 | Intermediate 2 | -12.1 | Transformed intermediate |

| 6 | Transition State 3 | +10.5 | Product release |

| 7 | Products + Catalyst | -25.0 | Final products |

Note: The values are hypothetical and serve to illustrate a typical energy profile for a catalytic cycle.

Spectroscopic Property Predictions via Computational Modeling

Computational modeling is also extensively used to predict and interpret the spectroscopic properties of this compound and its derivatives. mdpi.com

DFT calculations can accurately predict vibrational spectra (IR and Raman). mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated which can be compared with experimental data to aid in the assignment of spectral bands. researchgate.net This is particularly useful for identifying characteristic vibrational modes of the benzimidazolium core and the ethyl substituents.

Furthermore, NMR chemical shifts and spin-spin coupling constants can be computed. mdpi.com These calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, provide valuable information for interpreting experimental NMR spectra and confirming the structure of the compound. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.netmdpi.com

Table 3: Predicted Spectroscopic Data for this compound Cation (Illustrative)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C-H (aromatic) stretch | ~3100-3200 cm⁻¹ |

| IR | C-H (aliphatic) stretch | ~2900-3000 cm⁻¹ |

| IR | C=N stretch | ~1550-1600 cm⁻¹ |

| ¹H NMR | C2-H proton | ~9.5-10.0 ppm |

| ¹³C NMR | C2 carbon | ~140-145 ppm |

Note: These are typical predicted values and can vary based on the computational method and solvent model used.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of chemical compounds. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts with high accuracy. nih.govmdpi.comnih.gov The prediction of ¹H and ¹³C NMR chemical shifts for the this compound cation is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. ruc.dk

The process begins with the geometry optimization of the this compound cation. This is commonly achieved using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). ruc.dknih.gov Solvent effects, which can significantly influence chemical shifts, are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). ruc.dk

Following geometry optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the confident assignment of experimental NMR spectra and can aid in the identification of different conformers or in studying intermolecular interactions. mdpi.com

Below is an illustrative data table of predicted ¹H and ¹³C NMR chemical shifts for the this compound cation, based on typical values for similar aromatic heterocyclic compounds found in the literature.

Table 1: Predicted NMR Chemical Shifts for this compound Cation This table is a representative example based on theoretical calculations for similar structures. Specific experimental or calculated data for this compound were not available in the searched literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 9.3 - 9.8 | - |

| N-CH₂ | 4.4 - 4.8 | 45 - 50 |

| CH₃ | 1.5 - 1.8 | 14 - 17 |

| C4/C7-H | 7.8 - 8.2 | 115 - 120 |

| C5/C6-H | 7.5 - 7.9 | 125 - 130 |

| C2 | - | 140 - 145 |

Vibrational Frequency Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are essential for the assignment of these vibrational modes and for a deeper understanding of the molecular structure and bonding.

Similar to NMR predictions, the process starts with the optimization of the molecular geometry using DFT methods, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set. spectroscopyonline.com Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. imanagerpublications.com

These calculations yield the frequencies of the fundamental vibrational modes, as well as their corresponding IR intensities and Raman activities. This information is invaluable for interpreting experimental IR and Raman spectra. For the this compound cation, key vibrational modes include the stretching of the C-H bonds in the aromatic ring and the ethyl groups, the C=N and C=C stretching modes of the benzimidazole core, and various bending and torsional modes. nih.govjocpr.com

An illustrative table of predicted vibrational frequencies for the this compound cation is presented below, based on characteristic frequencies for similar molecules.

Table 2: Predicted Vibrational Frequencies for this compound Cation This table is a representative example based on theoretical calculations for similar structures. Specific experimental or calculated data for this compound were not available in the searched literature.

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3200 | 3100 - 3200 |

| Aliphatic C-H Stretch | 2900 - 3000 | 2900 - 3000 |

| C=N Stretch | 1600 - 1650 | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| CH₂ Bend | 1400 - 1450 | 1400 - 1450 |

| CH₃ Bend | 1350 - 1400 | 1350 - 1400 |

| In-plane C-H Bend | 1000 - 1300 | 1000 - 1300 |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For systems involving the this compound cation, typically as part of an ionic liquid, MD simulations provide valuable insights into the structure, dynamics, and interactions at the molecular level.

These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The equations of motion are then solved numerically to generate a trajectory of the system over a certain period.

In the context of a this compound-based ionic liquid, MD simulations can elucidate several important properties. For example, the radial distribution functions can reveal the arrangement of the anions around the cation and the nature of the cation-cation and anion-anion interactions. The crystal structure of this compound iodide, for instance, shows columns of cations with significant π–π stacking interactions. researchgate.net MD simulations can explore how these interactions persist in the liquid state.

Furthermore, transport properties such as diffusion coefficients and viscosity can be calculated from the simulation trajectories. These properties are crucial for understanding the behavior of these materials in applications such as electrolytes and solvents. Simulations can also be used to study the solvation of other molecules, such as glucose, within the ionic liquid, shedding light on the interactions that govern solubility and reactivity. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1,3 Diethylbenzimidazolium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,3-diethylbenzimidazolium derivatives in solution. It provides invaluable information about the electronic environment of individual atoms, their connectivity, and dynamic processes.

Multi-nuclear NMR spectroscopy offers a powerful tool for the comprehensive characterization of the this compound cation and its derivatives. By analyzing the chemical shifts and coupling constants of various nuclei, a detailed picture of the molecular structure can be assembled.

¹H and ¹³C NMR: Proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of this compound salts. researchgate.netrsc.org The ¹H NMR spectrum typically shows characteristic signals for the ethyl groups, including a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. rsc.org The aromatic protons of the benzimidazole (B57391) core appear as multiplets in the downfield region. rsc.org A key diagnostic signal in the ¹H NMR spectrum is the acidic proton at the C2 position of the benzimidazolium ring, which typically appears as a singlet at a high chemical shift (e.g., ~11.08 ppm in CDCl₃). rsc.org

The ¹³C NMR spectrum provides complementary information. The carbenic carbon (N-C-N) at the C2 position is particularly noteworthy, appearing at a characteristic downfield chemical shift. researchgate.net For instance, in this compound bromide in CDCl₃, this carbon resonates at approximately 142.0 ppm. researchgate.net The carbons of the ethyl side chains and the aromatic backbone also give distinct signals that aid in the complete assignment of the structure. researchgate.net The formation of N-heterocyclic carbene (NHC) complexes from this compound salts can be monitored by the disappearance of the acidic C2-H proton signal in ¹H NMR and a significant downfield shift of the C2 carbon signal in ¹³C NMR. espublisher.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Chloride in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-C-H | 11.08 (s) | 142.0 (N-C -N) |

| Aromatic-H | 7.66-7.70 (m), 7.75-7.79 (m) | 113.1-131.2 |

| N-CH₂-CH₃ | 4.70 (q, J = 7.3 Hz) | 42.9 |

| N-CH₂-CH₃ | 1.77 (t, J = 7.3 Hz) | 14.9 |

| Data sourced from representative literature values. researchgate.netrsc.org |

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atoms within the benzimidazolium ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and coordination, making ¹⁵N NMR a useful tool for studying complexation and intermolecular interactions. researchgate.net The rigid structure of the benzimidazole core makes it a suitable system for studying non-covalent interactions using ¹⁵N NMR. researchgate.net

¹⁰⁹Ag NMR: In the context of silver-NHC complexes derived from this compound salts, ¹⁰⁹Ag NMR can be employed to study the metal center. The chemical shift of the ¹⁰⁹Ag nucleus is highly sensitive to the coordination environment of the silver ion, providing information about ligand exchange processes and the formation of different complex species in solution. nih.gov The study of silver(I) complexes with N-heterocyclic carbene ligands, including those derived from this compound, has been a subject of interest. nih.govuwa.edu.au

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange processes. libretexts.orgucl.ac.uk For this compound systems, DNMR can be used to investigate the rotation of the ethyl groups and other dynamic processes within the molecule. unibas.it By recording NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of signals, which allows for the determination of the energy barriers associated with these dynamic events. ucl.ac.ukunibas.it Such studies provide a deeper understanding of the molecule's flexibility and the kinetics of its conformational interconversions. mdpi.com

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal XRD analysis of this compound salts and their metal complexes has provided detailed insights into their molecular geometries. For example, the crystal structure of bis(this compound) tetrabromidomercurate(II) revealed the bond distances and angles within the this compound cation. nih.goviucr.org The N-C-N bond angles in the two independent cations were found to be 110.7(6)° and 111.4(7)°. nih.gov Such data is crucial for understanding the steric and electronic properties of the cation and how it interacts with other species in the solid state. These structural parameters are often compared with those of similar imidazolium-based compounds. iucr.org

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions. XRD studies on this compound compounds have been instrumental in identifying and characterizing these interactions. In the crystal structure of bis(this compound) tetrabromidomercurate(II), a one-dimensional supramolecular chain is formed through a combination of weak intermolecular C-H···Br hydrogen bonds and π-π stacking interactions between the benzimidazole rings. nih.govnih.gov The centroid-to-centroid distance for the π-π stacking was determined to be 3.803(1) Å. nih.govnih.gov The analysis of these non-covalent interactions is essential for understanding the self-assembly of these molecules in the solid state and for the rational design of new crystalline materials with desired properties. mdpi.comrsc.orgpolimi.it

Interactive Table: Intermolecular Interactions in Bis(this compound) tetrabromidomercurate(II)

| Interaction Type | Description | Geometric Parameter |

| Hydrogen Bonding | Weak intermolecular C-H···Br interactions | - |

| π-π Stacking | Interactions between benzimidazole rings | Centroid-to-centroid distance: 3.803(1) Å |

| Data from the crystal structure analysis. nih.govnih.gov |

Mass Spectrometry (MS) Techniques for Characterization of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for the identification of compounds and the elucidation of reaction pathways.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of ionic compounds like this compound salts and their derivatives. rsc.orgtdx.cat In its positive ion mode, ESI-MS spectra of this compound bromide typically show a prominent peak corresponding to the intact cation [C₁₁H₁₅N₂]⁺. researchgate.net This technique is routinely used to confirm the successful synthesis of the target compound and to assess its purity. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity. rsc.org For example, the high-resolution ESI-MS of a product containing the this compound moiety can be used to confirm its calculated mass. rsc.org MS techniques are also crucial for characterizing the products of reactions involving this compound, such as the formation of metal-NHC complexes, by identifying the m/z values of the resulting complex ions. nih.govnottingham.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of ionic compounds like this compound salts. wikipedia.org This method allows for the transfer of ions from a solution phase into the gaseous phase with minimal fragmentation, enabling the accurate determination of the molecular mass of the cation. wikipedia.orgnih.gov

In the analysis of this compound salts, ESI-MS is routinely used to confirm the identity of the cation. For instance, when analyzing this compound iodide or this compound chloride, the positive-ion ESI mass spectrum consistently shows a prominent peak corresponding to the this compound cation ([C₁₁H₁₅N₂]⁺). nih.gov The mass-to-charge ratio (m/z) for this cation is observed around 175. nih.govresearchgate.net The specific value can show minor variations depending on the instrument and calibration, but it provides unambiguous evidence of the cation's presence. For example, analysis of this compound iodide showed a peak at m/z 175.3, corresponding to the cation after the loss of the iodide counter-ion ([M–I]⁺). nih.gov Similarly, the chloride salt produced a peak at m/z 175.2 ([M–Cl]⁺). nih.gov In negative-ion mode, the corresponding anion, such as iodide (I⁻), can also be detected at its respective m/z, for instance, 127.1. nih.gov

The technique's utility extends to monitoring chemical reactions involving the this compound moiety, such as in the synthesis of N-heterocyclic carbene (NHC) metal complexes. nih.govscienceopen.com

Table 1: ESI-MS Data for this compound Cation

| Precursor Compound | Ion Detected | Mode | Reported m/z | Reference |

| This compound iodide | [M-I]⁺ | ESI+ | 175.3 | nih.gov |

| This compound chloride | [M-Cl]⁺ | ESI+ | 175.2 | nih.gov |

| This compound bromide | [C₁₁H₁₅N₂]⁺ | API+ | 175.0974 | researchgate.net |

| This compound iodide | [I]⁻ | ESI- | 127.1 | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For the this compound cation, HRMS is employed to verify its exact mass and, by extension, its chemical formula (C₁₁H₁₅N₂⁺).

Research studies have utilized HRMS, often coupled with an ESI source (ESI-HRMS), for the precise characterization of this compound derivatives and the complex molecules synthesized from them. rsc.org For example, one study reported the exact mass of the this compound cation using Active-feedback, atmospheric pressure ionization (API+) as m/z = 175.0974. researchgate.net This experimental value is in close agreement with the calculated theoretical mass for the [C₁₁H₁₅N₂]⁺ ion, confirming its elemental formula.

HRMS is also invaluable in studies where this compound is a precursor to more complex structures. In the synthesis of rhodium-NHC pincer complexes derived from a bis(benzimidazolium) salt, exact mass ESI-Time-of-Flight (ESI-TOF) mass spectrometry was used to identify the complex metal-ligand species in the reaction mixture. acs.org Although the analysis focused on the larger rhodium complexes, the precision of HRMS was critical in confirming the successful incorporation of the carbene derived from the benzimidazolium precursor. acs.org

Table 2: HRMS Data for this compound Cation

| Ion Formula | Ion Type | Technique | Calculated m/z | Found m/z | Reference |

| [C₁₁H₁₅N₂]⁺ | Cation | API+-MS | 175.1235 | 175.0974 | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for analyzing the functional groups and structural features of molecules. uni-siegen.de These complementary methods probe the vibrational modes of a molecule; IR spectroscopy measures the absorption of light that causes a change in the molecule's dipole moment, while Raman spectroscopy involves inelastic scattering of light due to changes in the molecule's polarizability. uni-siegen.de

The vibrational spectra of this compound salts have been investigated to understand their structural characteristics. A detailed study using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy on polycrystalline this compound iodide provided the first documented analysis of its vibrational modes. researchgate.net The planarity of the benzimidazole fragment is a key structural feature. researchgate.net The spectra reveal characteristic bands corresponding to the vibrations of the benzimidazolium core and the attached ethyl groups.

Key vibrational features include:

Aromatic C-H Stretching: Bands in the high-frequency region (typically >3000 cm⁻¹) are assigned to the stretching vibrations of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: Vibrations corresponding to the C-H bonds of the ethyl groups (CH₂ and CH₃) also appear in this region.

Ring Vibrations: The in-plane stretching and bending vibrations of the benzimidazole ring system give rise to a series of characteristic bands in the fingerprint region (approx. 1600-1000 cm⁻¹). The N-C-N fragment distances are consistent with electron delocalization over the imidazolium (B1220033) part of the cation. researchgate.net

Ethyl Group Vibrations: Bending (scissoring, wagging, twisting) and rocking vibrations of the CH₂ and CH₃ groups are also observable in the fingerprint region.

Density Functional Theory (DFT) calculations have been used alongside experimental data to assign the observed vibrational bands to specific normal modes, providing a deeper understanding of the molecule's dynamic structure. researchgate.net These spectroscopic techniques are crucial for confirming the structural integrity of the this compound cation in various chemical environments and as a ligand in coordination chemistry.

Table 3: Selected Vibrational Modes for Benzimidazolium Systems (Illustrative) Specific band positions for this compound iodide are detailed in specialized literature. This table provides a general guide to expected regions.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=N / C=C Ring Stretch | 1620 - 1450 | IR, Raman |

| CH₂ Bending (Scissoring) | 1470 - 1440 | IR |

| CH₃ Bending (Asymmetric/Symmetric) | 1460 - 1375 | IR |

| In-plane C-H Bending | 1300 - 1000 | IR, Raman |

| Out-of-plane C-H Bending | 900 - 675 | IR |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to investigate the optical properties of molecules by probing the electronic transitions between different energy levels. libretexts.org For this compound itself, a simple aromatic cation, the primary electronic transitions occur in the ultraviolet region and are typically of less interest than the properties of more complex systems it is part of.

However, the this compound moiety is a crucial component in various functional materials, and its influence on their optical properties is significant. It is used as a precursor for N-heterocyclic carbenes in platinum complexes and as a component in zwitterionic dyes. rsc.orgresearchgate.net

In Metal Complexes: When incorporated as a ligand in metal complexes, such as those with platinum, the electronic absorption spectra show bands corresponding to transitions within the ligand (π-π*), as well as metal-to-ligand charge transfer (MLCT) bands. researchgate.net The specific absorption and emission wavelengths are highly dependent on the entire complex's structure, including the metal center and other ligands.

In Fluorescent Dyes: this compound bromide has been used in the synthesis of red-fluorescent zwitterionic naphthalenediimides. rsc.org In these systems, the benzimidazolium unit acts as a charged substituent that modulates the electronic structure and thus the photophysical properties of the larger chromophore. The absorption and emission spectra of these compounds are studied in various solvents to understand their behavior. rsc.org For example, a zwitterionic naphthalenediimide containing two benzimidazolium units derived from this compound bromide exhibited specific absorption and emission maxima that are crucial for its application as a fluorescent probe. rsc.org

The study of these complex systems often involves measuring absorption spectra on spectrometers like a HITACHI U-2910 and fluorescence spectra on instruments such as a Horiba Jobin Yvon Fluoromax-4. rsc.org

Table 4: Photophysical Data for a Zwitterionic Naphthalenediimide Derived from this compound Bromide

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

| NDI-BIm-O⁻ (Illustrative) | Dichloromethane (B109758) | ~575 | ~620 | rsc.org |

Note: Data is illustrative of systems containing the this compound moiety, as the cation itself is not the primary chromophore.

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for analyzing the redox behavior of chemical species. researchgate.net These methods provide information on the oxidation and reduction potentials of a compound and the stability of the resulting species. researchgate.netacademie-sciences.fr

While the this compound cation itself is generally electrochemically stable within a typical solvent window, its primary role in electrochemical studies is as a supporting electrolyte or as a component in redox-active systems. The electrochemical properties of molecules containing the this compound unit have been investigated.

For instance, cyclic voltammetric measurements were conducted on zwitterionic naphthalenediimides synthesized using this compound bromide. rsc.org These measurements, performed on instruments like a CHI660D electrochemical workstation, help to determine the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dye molecules. This information is critical for designing materials for applications in organic electronics, such as solar cells or light-emitting diodes. The redox potentials reveal the ease with which the molecule can be oxidized or reduced, which is fundamental to its function in an electronic device. The stability and wide electrochemical window of the benzimidazolium cation make it a suitable component for these redox-active systems.

The general approach involves dissolving the compound in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) and scanning a potential range using a three-electrode system (working, reference, and counter electrodes) to observe the redox events (peaks) corresponding to electron transfer processes. rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms in 1,3 Diethylbenzimidazolium Chemistry

Development of Novel Synthetic Routes to Architecturally Complex 1,3-Diethylbenzimidazolium Frameworks

The synthesis of simple this compound salts is well-established, typically involving the sequential N-alkylation of benzimidazole (B57391). However, future advancements are geared towards creating more intricate and sterically demanding frameworks, which are crucial for tuning the properties of derived catalysts and materials.

One promising approach is the development of atom-economic, two-step synthetic routes that allow for the introduction of bulky N-substituents. These methods often start from suitable aryl diamines and utilize reagents like triethyl orthoformate and trimethylsilyl (B98337) chloride to facilitate cyclization and in-situ formation of the imidazolium (B1220033) ring. This strategy has proven effective for creating sterically hindered benzimidazolium salts that were previously difficult to access, achieving higher yields and shorter reaction times compared to traditional methods.

Another area of development is the synthesis of dicationic ionic liquids, where two this compound headgroups are connected by an alkyl spacer. These are typically synthesized via the Menschutkin reaction between an N-alkylated benzimidazole and a dibromoalkane. mdpi.com Subsequent anion exchange, for instance, reacting the bromide salt with lithium bis(trifluoromethane)sulfonimide, allows for the creation of a wide range of dicationic salts with tunable properties. mdpi.com Furthermore, the use of microwave activation in the synthesis of N-alkylbenzimidazoles has been shown to increase reaction rates significantly, offering a more efficient pathway to the dialkylated final products.

These advanced synthetic methodologies are paving the way for a new generation of this compound-based structures with precisely controlled steric and electronic properties, essential for the applications discussed in the following sections.

Exploration of Underutilized Catalytic Transformations with this compound-Derived Catalysts

This compound salts are primarily valued as stable precursors to N-heterocyclic carbenes (NHCs), which are potent σ-donating ligands for transition metals. While palladium-NHC complexes derived from benzimidazolium salts have shown excellent performance in well-established reactions like the Suzuki-Miyaura cross-coupling, significant potential remains in exploring underutilized catalytic transformations. mdpi.comsciforum.net

Future research is directed at expanding the scope of these catalysts beyond conventional C-C bond formation. An emerging area is the nickel-catalyzed Suzuki-Miyaura coupling of amides, which involves the challenging cleavage of an amide C-N bond. nih.gov This transformation showcases the unique reactivity that can be accessed with carefully designed NHC ligands, turning traditionally inert functional groups into viable coupling partners. nih.gov

The functionalization of NHC ligands derived from this compound offers a strategy to design catalysts with desired electronic and steric properties. sciforum.net This allows for the fine-tuning of catalytic activity and selectivity for a broader range of reactions. Research into their application in other cross-coupling reactions, C-H activation, and polymerization catalysis is still in its early stages but holds considerable promise. The high stability of benzimidazolium-based Pd-NHC complexes to air, moisture, and heat makes them particularly attractive for developing robust catalytic systems for challenging chemical transformations. mdpi.com

| Catalyst Type | Reaction | Significance |

| Palladium-NHC | Suzuki-Miyaura Cross-Coupling | High efficiency in C-C bond formation, stable in aqueous media. mdpi.comsciforum.net |

| Nickel-NHC | Amide Cross-Coupling | Enables cleavage of inert C-N bonds for novel synthetic routes. nih.gov |

Integration of this compound into Multifunctional Material Platforms

The unique physicochemical properties of this compound salts make them ideal candidates for integration into multifunctional materials, particularly as ionic liquids (ILs). mdpi.com ILs based on this cation exhibit tunable properties such as viscosity, conductivity, and thermal stability, which are critical for various advanced applications. researchgate.net

One of the most promising areas is in electrochemistry. By pairing the this compound cation with different anions, ILs can be designed for use in electrochemical devices. researchgate.net For instance, their application in dye-sensitized solar cells and as electrolytes in batteries is an active area of research. The structural variability allows for the optimization of properties like electrochemical stability windows, which is crucial for device performance. researchgate.net